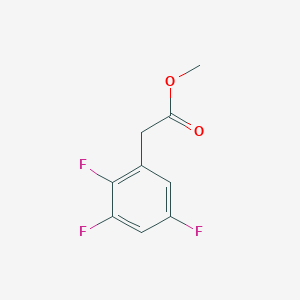

(2,3,5-Trifluorophenyl)acetic acid methyl ester

CAS No.:

Cat. No.: VC13544143

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F3O2 |

|---|---|

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | methyl 2-(2,3,5-trifluorophenyl)acetate |

| Standard InChI | InChI=1S/C9H7F3O2/c1-14-8(13)3-5-2-6(10)4-7(11)9(5)12/h2,4H,3H2,1H3 |

| Standard InChI Key | DLOWPFORKNRRTQ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C(=CC(=C1)F)F)F |

| Canonical SMILES | COC(=O)CC1=C(C(=CC(=C1)F)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(2,3,5-Trifluorophenyl)acetic acid methyl ester (molecular formula: ) consists of a phenyl ring substituted with fluorine atoms at the 2nd, 3rd, and 5th positions, connected to a methyl ester group via an acetic acid backbone. The spatial arrangement of fluorine atoms creates distinct electronic effects, including enhanced electron-withdrawing properties and increased metabolic stability compared to non-fluorinated analogs.

The IUPAC name for this compound is methyl 2-(2,3,5-trifluorophenyl)acetate, and its Canonical SMILES representation is . The three fluorine atoms induce a dipole moment that influences intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its solubility and reactivity.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific isomer remains limited, related trifluorophenyl esters exhibit monoclinic crystal systems with unit cell parameters influenced by fluorine’s van der Waals radius. Fourier-transform infrared (FTIR) spectroscopy of analogous compounds reveals characteristic absorption bands at (C=O stretch) and (C-F stretches). Nuclear magnetic resonance (NMR) spectra typically show distinct splitting patterns for aromatic protons due to fluorine’s strong spin-spin coupling effects.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2,3,5-Trifluorophenyl)acetic acid methyl ester generally follows a multi-step approach:

-

Fluorination of Precursors: Starting materials such as 2,3,5-trifluorobenzene derivatives undergo nitration or halogen exchange reactions to introduce functional groups amenable to further modification .

-

Esterification: Reaction of (2,3,5-trifluorophenyl)acetic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid) yields the methyl ester.

-

Purification: Chromatographic techniques or recrystallization isolate the product from byproducts.

A patented method for synthesizing the structurally similar 2,4,5-trifluorophenylacetic acid involves condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, decarboxylation, and fluorination . While this pathway targets a different isomer, it highlights the feasibility of adapting such strategies for synthesizing the 2,3,5-isomer with appropriate precursor adjustments.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring fluorine substitution occurs exclusively at the 2,3,5-positions requires precise control over reaction conditions.

-

Yield Improvements: Side reactions, such as over-fluorination or ester hydrolysis, often limit yields to 40–60% in preliminary studies.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 204.15 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.5±0.1 g/cm³ (analog estimate) | |

| LogP (Partition Coefficient) | 1.67 (estimated) |

The compound’s logP value suggests moderate lipophilicity, making it suitable for traversing biological membranes—a desirable trait in drug candidates . Its vapor pressure is estimated at at , indicating low volatility .

Biological Activities and Applications

Agrochemical Uses

In agrochemistry, fluorinated compounds enhance pesticide stability and bioavailability. The trifluorophenyl group’s electron-deficient nature improves binding to target enzymes in pests.

Comparative Analysis with Structural Isomers

| Property | 2,3,5-Isomer | 2,3,4-Isomer | 2,4,5-Isomer |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight | 204.15 g/mol | 204.15 g/mol | 204.15 g/mol |

| IUPAC Name | Methyl 2-(2,3,5-trifluorophenyl)acetate | Methyl 2-(2,3,4-trifluorophenyl)acetate | Methyl 2-(2,4,5-trifluorophenyl)acetate |

| SMILES | COC(=O)CC1=C(C(=CC(=C1)F)F)F | COC(=O)CC1=C(C(=C(C=C1)F)F)F | COC(=O)CC1=C(C(=CC(=C1)F)F)F |

Key Observations:

-

The 2,3,5-isomer lacks adjacent fluorine atoms, reducing steric hindrance compared to the 2,3,4-isomer.

-

Electron-withdrawing effects vary with substitution patterns, influencing reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions.

Future Research Directions

-

Synthetic Methodologies: Developing catalytic asymmetric routes to access enantiomerically pure forms.

-

Biological Screening: Expanding in vitro and in vivo studies to elucidate mechanisms of action.

-

Computational Modeling: Predicting pharmacokinetic properties using quantitative structure-activity relationship (QSAR) models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume